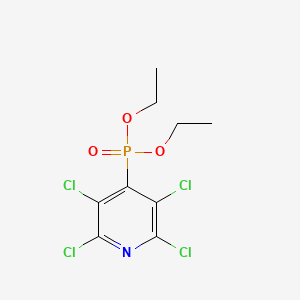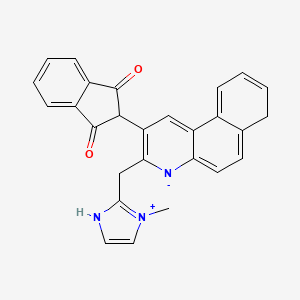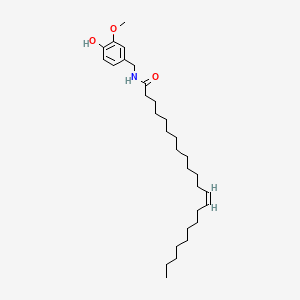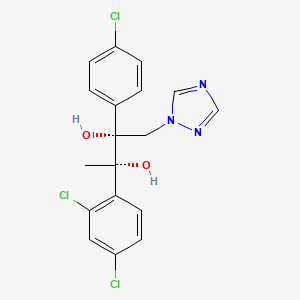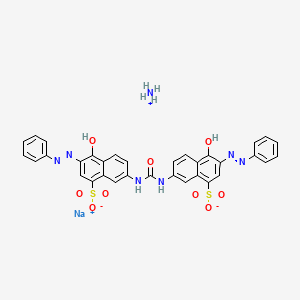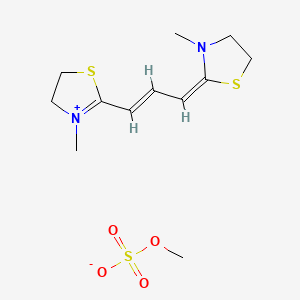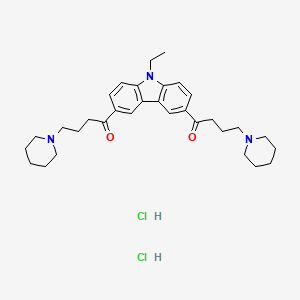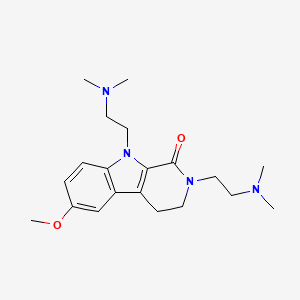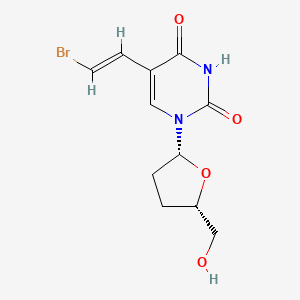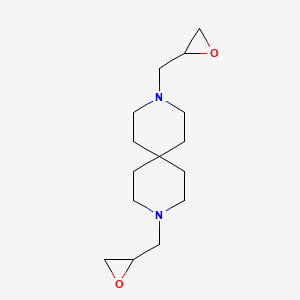
3,9-Bis(2,3-epoxypropyl)-3,9-diazaspiro(5.5)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB 1762 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CB 1762 typically involves a multi-step process that includes the formation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Common synthetic routes include:
Initial Formation of Intermediates: This step involves the preparation of precursor molecules through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions, often involving catalysts or specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of CB 1762 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful monitoring of reaction parameters.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed, allowing for a constant supply of reactants and continuous removal of products.
Analyse Des Réactions Chimiques
Types of Reactions
CB 1762 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, CB 1762 can be converted into its oxidized form, often resulting in the formation of new functional groups.
Reduction: Reducing agents can convert CB 1762 into its reduced form, altering its chemical properties and reactivity.
Substitution: CB 1762 can participate in substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
CB 1762 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: CB 1762 is employed in studies of enzyme inhibition and protein interactions, providing insights into biological processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: CB 1762 is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of CB 1762 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
CB 1762 can be compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as CB 1761 and CB 1763 share structural similarities with CB 1762 but differ in their specific functional groups or molecular configurations.
Uniqueness: CB 1762’s unique chemical structure allows it to interact with specific molecular targets more effectively than its analogs, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
94372-84-6 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
3,9-bis(oxiran-2-ylmethyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H26N2O2/c1-5-16(9-13-11-18-13)6-2-15(1)3-7-17(8-4-15)10-14-12-19-14/h13-14H,1-12H2 |
Clé InChI |
XMMCHPFPYLQNKR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CCN(CC2)CC3CO3)CC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


